2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
Overview
Description
Preparation Methods
The synthesis of 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves several steps, typically starting with the preparation of the cyclohepta[b]thiophene core. This can be achieved through various organic synthesis techniques, including cyclization reactions.
Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions.
Scientific Research Applications
2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the sulfamoyl and carboxamide groups allows it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds include other cyclohepta[b]thiophene derivatives with different substituents. For example:
2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide: This compound has a similar structure but with a methyl group instead of a hydrogen atom on the nitrogen.
2-[[[4-[bis(2-methoxyethyl)sulfamoyl]phenyl]-oxomethyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide: This compound has an oxomethyl group instead of a benzamido group. The uniqueness of 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide , a complex organic molecule, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 510.6 g/mol. The structure features a cyclohepta[b]thiophene core substituted with a sulfamoyl group and a benzamide moiety. This unique structure is believed to contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may inhibit various enzymes or receptors involved in critical cellular processes:
- Enzyme Inhibition : The compound may inhibit kinases or proteases that play roles in cell signaling pathways, potentially leading to apoptosis in cancer cells.
- Tubulin Polymerization : Similar to other thiophene derivatives, it could disrupt tubulin polymerization, which is crucial for cell division. This mechanism has been observed in related compounds that induce cell cycle arrest and apoptosis in cancer cell lines .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the cyclohepta[b]thiophene scaffold:
- In Vitro Studies : A related compound demonstrated significant antiproliferative activity against various cancer cell lines including A549 (lung cancer), OVACAR-4 (ovarian cancer), and T47D (breast cancer) with GI50 values ranging from 0.36 to 2.27 μM . These findings suggest that the compound may be effective in targeting multiple types of cancer.
- Mechanistic Insights : The ability to induce apoptosis via caspase activation (caspase 3, 8, and 9) and cell cycle arrest at the G2/M phase has been documented . Such mechanisms indicate a multifaceted approach to combating tumor growth.
Antiviral Activity
The compound's structural analogs have also been studied for antiviral properties , particularly against HIV:
- RNase H Inhibition : Some derivatives have shown promise as inhibitors of the RNase H activity associated with reverse transcriptase in HIV. For instance, certain compounds exhibited IC50 values in the nanomolar range, indicating potent antiviral effects .
Case Studies
- Antiproliferative Activity :
-
Mechanistic Studies :
- Detailed mechanistic studies revealed that certain derivatives could bind to allosteric sites on target proteins, affecting their function without directly competing with substrate binding sites. This innovative approach could lead to the development of novel therapeutic agents targeting resistant strains of viruses or tumors .
Properties
IUPAC Name |
2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O6S2/c1-31-14-12-26(13-15-32-2)34(29,30)17-10-8-16(9-11-17)22(28)25-23-20(21(24)27)18-6-4-3-5-7-19(18)33-23/h8-11H,3-7,12-15H2,1-2H3,(H2,24,27)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDCIGVPNHQHLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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